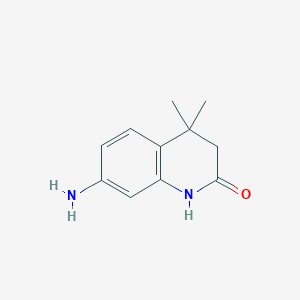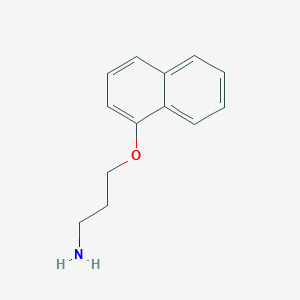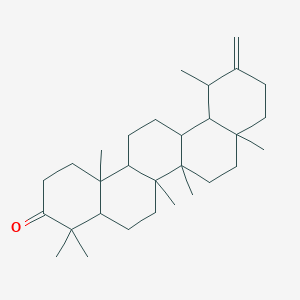
Taraxasterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taraxasterone is a natural pentacyclic triterpenoid compound found in various plants, particularly in the dandelion species. It is known for its diverse biological activities and potential therapeutic applications. The compound is derived from the mevalonate pathway and is a significant component of the latex produced by dandelions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of taraxasterone begins with the precursor squalene. Squalene undergoes cyclization with molecular oxygen, flavin adenine dinucleotide (FAD), and nicotinamide adenine dinucleotide phosphate (NADPH) via the enzyme squalene epoxidase to yield (2S)-2,3-oxidosqualene. This intermediate is then folded in the chair conformation within the enzyme, leading to a cascade of cyclizations that form the dammarenyl cation. Subsequent alkyl shifts and cyclizations result in the formation of the baccharenyl cation, lupanyl cation, and finally the taraxasteryl cation. The final step involves an E2 reaction where deprotonation yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves extraction from plant sources, particularly dandelions. The latex of dandelions is rich in pentacyclic triterpenoids, including this compound. The extraction process involves solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Taraxasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) and chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and alcohols, while reduction can produce various hydrocarbon derivatives .
Applications De Recherche Scientifique
Taraxasterone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Mécanisme D'action
The mechanism of action of taraxasterone involves modulation of various molecular pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This inhibition is mediated through the suppression of nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Taraxasterol: Another pentacyclic triterpenoid found in dandelions with similar biological activities.
β-Amyrin: A triterpenoid with anti-inflammatory and analgesic properties.
Lup-19(21)-en-3-ol: A pentacyclic triterpenoid with potential therapeutic applications.
Uniqueness
Taraxasterone is unique due to its specific molecular structure and the pathways it modulates. Its ability to inhibit multiple pro-inflammatory cytokines makes it a promising candidate for developing anti-inflammatory therapies .
Propriétés
Numéro CAS |
6786-16-9 |
|---|---|
Formule moléculaire |
C30H48O |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
(4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-2,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picen-3-one |
InChI |
InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20-,21-,22+,23-,25-,27-,28+,29-,30-/m1/s1 |
Clé InChI |
ZYOCVAPRXVCQQR-NGVMWHTRSA-N |
SMILES |
CC1C2C3CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)C |
SMILES isomérique |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)C |
SMILES canonique |
CC1C2C3CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)C |
melting_point |
182-183°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.027,38.040,44.016,46.037,45]octatetraconta-1(42),2,4,6,8,10,12(46),13,15,19,21,23(43),24,26(44),27,29,31,33(45),34,36,40,47-docosaene-18,39-dione](/img/structure/B1602082.png)
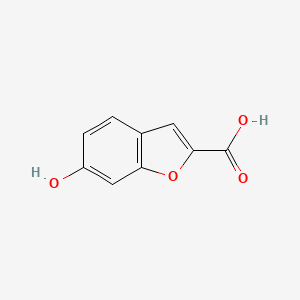
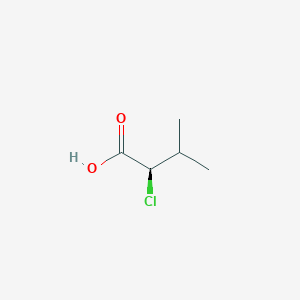
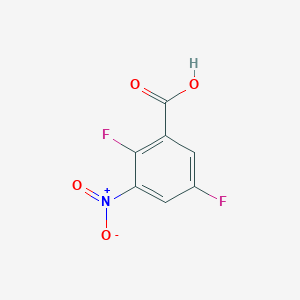
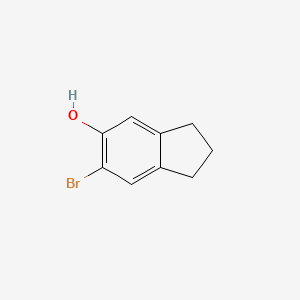
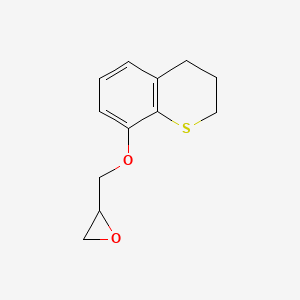
![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)

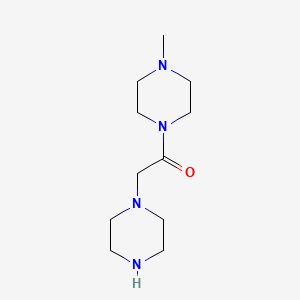
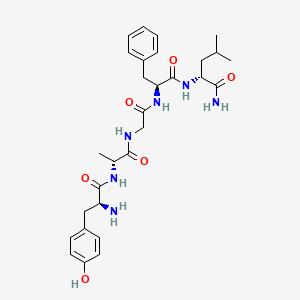

![4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]](/img/structure/B1602101.png)
